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Compound of Interest

Compound Name: 5-(4-hydroxyphenyl)pentanoic Acid

Cat. No.: B1241766

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a versatile bifunctional building block in organic
synthesis, offering two reactive sites for molecular elaboration: a carboxylic acid and a phenolic
hydroxyl group. Its aliphatic chain provides flexibility and spacing, making it an attractive
component in the design of linkers for antibody-drug conjugates (ADCs), scaffolds for bioactive
molecules, and components of macrocyclic structures. This document provides an overview of
its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(4-hydroxyphenyl)pentanoic acid is
presented in the table below for easy reference.
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Property Value

CAS Number 4654-08-4

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Appearance Solid

Melting Point 116°C to 120°C

Solubility Soluble in water

InChl Key YSSJIQFONKASLKM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCC(=0)0)0O

Applications in Organic Synthesis

The dual functionality of 5-(4-hydroxyphenyl)pentanoic acid allows for a variety of synthetic

manipulations, making it a valuable starting material for the synthesis of more complex

molecules with potential therapeutic applications.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester. This transformation is often a

crucial step in protecting the carboxylic acid during subsequent reactions or for modulating the

pharmacokinetic properties of the final compound.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 5-(4-hydroxyphenyl)pentanoic

acid with methanol.

Materials:

e 5-(4-hydroxyphenyl)pentanoic acid

e Methanol (anhydrous)
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 Sulfuric acid (concentrated)

e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated agueous solution)

e Anhydrous magnesium sulfate

e Dichloromethane (DCM)

e Rotary evaporator

o Standard laboratory glassware

Procedure:

» Dissolve 5-(4-hydroxyphenyl)pentanoic acid (1.0 eq) in a large excess of anhydrous
methanol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.

» Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

e Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

o After completion, allow the mixture to cool to room temperature.
» Remove the excess methanol under reduced pressure using a rotary evaporator.

o Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated
sodium bicarbonate solution, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the methyl ester.

» Purify the product by column chromatography on silica gel if necessary.

Amide Bond Formation
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The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond.
This is a fundamental reaction in the synthesis of peptides, peptidomimetics, and other
bioactive molecules. Amide coupling reactions are frequently used in drug discovery and
medicinal chemistry.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol details the formation of an amide bond between 5-(4-hydroxyphenyl)pentanoic
acid and a generic primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
and 1-hydroxybenzotriazole (HOBL).

Materials:

5-(4-hydroxyphenyl)pentanoic acid

e Primary amine (e.g., benzylamine)

¢ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e 1-Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA)

e N,N-Dimethylformamide (DMF, anhydrous)

o Ethyl acetate (EtOAC)

e 1 M Hydrochloric acid (HCI)

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate

o Standard laboratory glassware

Procedure:
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To a stirred solution of 5-(4-hydroxyphenyl)pentanoic acid (1.0 eq) in anhydrous DMF, add
HOBLt (1.2 eq) and EDC (1.2 eq).

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Ether Synthesis via Williamson Ether Synthesis

The phenolic hydroxyl group can be alkylated to form an ether linkage. This is a common

strategy to modify the properties of the aromatic ring or to introduce further functionality.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether from the phenolic hydroxyl group of 5-

(4-hydroxyphenyl)pentanoic acid.

Materials:

5-(4-hydroxyphenyl)pentanoic acid

Sodium hydride (NaH, 60% dispersion in mineral oil)

Methyl iodide (CHsl)

Anhydrous Tetrahydrofuran (THF)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1241766?utm_src=pdf-body
https://www.benchchem.com/product/b1241766?utm_src=pdf-body
https://www.benchchem.com/product/b1241766?utm_src=pdf-body
https://www.benchchem.com/product/b1241766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Saturated aqueous ammonium chloride solution

Ethyl acetate (EtOAC)

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert
atmosphere (e.g., nitrogen or argon), add a solution of 5-(4-hydroxyphenyl)pentanoic acid
(1.0 eq) in anhydrous THF dropwise at 0 °C.

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen
evolution ceases.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction
by TLC.

Carefully guench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthetic transformations described

above.
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Caption: Workflow for the esterification of 5-(4-hydroxyphenyl)pentanoic acid.
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Caption: Workflow for amide bond formation using 5-(4-hydroxyphenyl)pentanoic acid.
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Caption: Workflow for the Williamson ether synthesis with 5-(4-hydroxyphenyl)pentanoic
acid.

Application in Drug Discovery: A Hypothetical
Signaling Pathway

Derivatives of 5-(4-hydroxyphenyl)pentanoic acid can be designed to interact with various
biological targets. For instance, a synthesized derivative could act as an inhibitor of a specific
signaling pathway implicated in disease. The diagram below illustrates a hypothetical scenario
where a derivative of 5-(4-hydroxyphenyl)pentanoic acid inhibits the MAPK/ERK pathway,
which is often dysregulated in cancer.
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Caption: Inhibition of the MAPK/ERK pathway by a hypothetical derivative.
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Conclusion

5-(4-hydroxyphenyl)pentanoic acid is a valuable and versatile building block for the
synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective
modifications at either the carboxylic acid or the phenolic hydroxyl group, providing access to a
diverse chemical space. The protocols provided herein serve as a guide for the practical
application of this compound in organic synthesis and drug discovery endeavors.

 To cite this document: BenchChem. [Application Notes and Protocols: 5-(4-
hydroxyphenyl)pentanoic acid in Organic Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1241766#5-4-hydroxyphenyl-pentanoic-
acid-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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